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Compound Name:
4'-Chloro-2',6'-

difluoroacetophenone

Cat. No.: B1421174 Get Quote

An In-depth Technical Guide to 1-(4-chloro-2,6-difluorophenyl)ethanone

This technical guide provides a comprehensive overview of 1-(4-chloro-2,6-

difluorophenyl)ethanone, a key fluorinated building block in synthetic organic chemistry and

drug discovery. The document is intended for researchers, scientists, and professionals in the

field of drug development, offering detailed information on its chemical properties, synthesis,

safety, and applications.

Chemical Identity and Properties
1-(4-chloro-2,6-difluorophenyl)ethanone, with the IUPAC name 1-(4-chloro-2,6-

difluorophenyl)ethanone, is a halogenated acetophenone derivative.[1] Its chemical structure

and properties are summarized below.

Table 1: Chemical and Physical Properties
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Property Value Source

IUPAC Name
1-(4-chloro-2,6-

difluorophenyl)ethanone
[1]

Synonyms
4'-Chloro-2',6'-

difluoroacetophenone

CAS Number 1017777-45-5

Molecular Formula C₈H₅ClF₂O [1]

Molecular Weight 190.57 g/mol [1]

Appearance
White to off-white crystalline

powder

Melting Point
57-64 °C (literature value for a

similar isomer)
[2]

Boiling Point
232 °C (literature value for a

similar isomer)
[2]

Density
1.192 g/cm³ at 25 °C (literature

value for a similar isomer)
[2]

Solubility
Soluble in chloroform and

other organic solvents
[3]

Synthesis
The primary method for the synthesis of 1-(4-chloro-2,6-difluorophenyl)ethanone is the Friedel-

Crafts acylation of 1-chloro-3,5-difluorobenzene with acetyl chloride in the presence of a Lewis

acid catalyst, such as aluminum chloride.
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Figure 1: Friedel-Crafts Acylation for the Synthesis of 1-(4-chloro-2,6-difluorophenyl)ethanone
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Caption: Figure 1: Friedel-Crafts Acylation Reaction.

Detailed Experimental Protocol
This protocol is based on established procedures for Friedel-Crafts acylation of similar

fluorinated aromatic compounds.

Materials:

1-chloro-3,5-difluorobenzene

Acetyl chloride

Anhydrous aluminum chloride (AlCl₃)

Dichloromethane (DCM), anhydrous

Hydrochloric acid (HCl), 1 M solution
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Saturated sodium bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Ice

Equipment:

Three-neck round-bottom flask

Dropping funnel

Reflux condenser with a drying tube

Magnetic stirrer and stir bar

Ice bath

Separatory funnel

Rotary evaporator

Standard glassware for extraction and filtration

Procedure:

Reaction Setup: In a flame-dried three-neck round-bottom flask equipped with a magnetic

stir bar, a dropping funnel, and a reflux condenser, suspend anhydrous aluminum chloride

(1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or

argon).

Addition of Reactants: Cool the suspension to 0 °C using an ice bath. Add 1-chloro-3,5-

difluorobenzene (1.0 equivalent) to the flask.

Slowly add acetyl chloride (1.1 equivalents) dropwise from the dropping funnel to the stirred

suspension over 30 minutes, maintaining the temperature at 0 °C.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room

temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer

Chromatography (TLC).

Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing

crushed ice and 1 M HCl. Stir until all the solids have dissolved.

Workup: Transfer the mixture to a separatory funnel and separate the organic layer.

Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and

brine.

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent

under reduced pressure using a rotary evaporator.

Purification: The crude product can be purified by column chromatography on silica gel or by

recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure 1-

(4-chloro-2,6-difluorophenyl)ethanone.
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Figure 2: Experimental Workflow for Synthesis and Purification
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Caption: Figure 2: Synthesis and Purification Workflow.
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Safety Information
1-(4-chloro-2,6-difluorophenyl)ethanone should be handled with care in a well-ventilated fume

hood, and appropriate personal protective equipment (PPE) should be worn.

Table 2: GHS Hazard and Precautionary Statements

Category Statements

Hazard Statements

H302: Harmful if swallowed.[2] H315: Causes

skin irritation. H319: Causes serious eye

irritation.[2] H335: May cause respiratory

irritation.[2]

Precautionary Statements

P261: Avoid breathing

dust/fume/gas/mist/vapors/spray.[2] P280: Wear

protective gloves/protective clothing/eye

protection/face protection.[2] P301+P312: IF

SWALLOWED: Call a POISON CENTER or

doctor/physician if you feel unwell.[2]

P302+P352: IF ON SKIN: Wash with plenty of

soap and water. P304+P340: IF INHALED:

Remove person to fresh air and keep

comfortable for breathing.[2] P305+P351+P338:

IF IN EYES: Rinse cautiously with water for

several minutes. Remove contact lenses, if

present and easy to do. Continue rinsing.[2]

Applications in Drug Discovery
Halogenated and particularly fluorinated organic compounds are of significant interest in

medicinal chemistry due to the unique properties that fluorine atoms impart to molecules, such

as increased metabolic stability, enhanced binding affinity, and altered lipophilicity.[4] 1-(4-

chloro-2,6-difluorophenyl)ethanone serves as a valuable building block in the synthesis of more

complex molecules with potential therapeutic applications.

Its primary role is as a key intermediate in the synthesis of various heterocyclic compounds,

which form the core of many pharmacologically active agents.[5] A notable application is in the
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development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling,

and their dysregulation is implicated in numerous diseases, including cancer.[6]

Role in the Synthesis of Kinase Inhibitors
The acetophenone moiety can be readily modified to construct more elaborate structures that

can interact with the ATP-binding site of kinases. The chloro and difluoro substitutions on the

phenyl ring can be exploited to fine-tune the electronic and steric properties of the final

molecule, potentially leading to improved potency and selectivity.

Figure 3: General Kinase Inhibitor Signaling Pathway
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Caption: Figure 3: General Kinase Inhibition Mechanism.

The synthesis of kinase inhibitors often involves a multi-step process where 1-(4-chloro-2,6-

difluorophenyl)ethanone can be used to introduce the substituted phenyl ring, a common

feature in many kinase inhibitors. This building block approach allows for the modular synthesis

of libraries of compounds for screening and optimization.
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In conclusion, 1-(4-chloro-2,6-difluorophenyl)ethanone is a versatile and valuable chemical

intermediate with significant potential in the field of drug discovery, particularly in the

development of novel kinase inhibitors. Its synthesis via Friedel-Crafts acylation is a well-

established and scalable method. Proper handling and safety precautions are essential when

working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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essential and advanced chemicals, empowering
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